REACTION_CXSMILES
|
[Fe:1].[CH2:2]1[C:7](=[O:8])[N:6]([O:9][C:10]([CH2:12][I:13])=[O:11])[C:4](=[O:5])[CH2:3]1>OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+].CS(C)=O>[O-2:5].[Fe+2:1].[CH2:3]1[C:4](=[O:5])[N:6]([O:9][C:10]([CH2:12][I:13])=[O:11])[C:7](=[O:8])[CH2:2]1 |f:2.3.4.5.6.7.8.9.10,12.13|
|
Name
|
dextran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Fe]
|
Name
|
phosphate buffered saline
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The two solutions were mixed
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Fe+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CI
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Fe:1].[CH2:2]1[C:7](=[O:8])[N:6]([O:9][C:10]([CH2:12][I:13])=[O:11])[C:4](=[O:5])[CH2:3]1>OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+].CS(C)=O>[O-2:5].[Fe+2:1].[CH2:3]1[C:4](=[O:5])[N:6]([O:9][C:10]([CH2:12][I:13])=[O:11])[C:7](=[O:8])[CH2:2]1 |f:2.3.4.5.6.7.8.9.10,12.13|
|
Name
|
dextran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Fe]
|
Name
|
phosphate buffered saline
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The two solutions were mixed
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Fe+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CI
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |